molecular formula C12H17I B8412109 (5-Iodo-3-methyl-pentyl)-benzene

(5-Iodo-3-methyl-pentyl)-benzene

Cat. No. B8412109
M. Wt: 288.17 g/mol
InChI Key: BHZHFVUCMBIDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402576B2

Procedure details

5 g (28 mmol) Phenoxanol (3-Methyl-5-phenyl-pentan-1-ol) is dissolved in 200 ml dichloromethane under nitrogen and stirring. Triphenylphosphine (8.8 g, 34 mmol) and 4.2 g (53 mmol) pyridine are added at 25° C. After cooling to 0° C. iodine (8.5 g, 34 mmol) is added. After 2 h stirring at 0° C. the reaction mixture is poured on ice-cooled 1 N HCl and extracted with dichloromethane. The combined organic phases are washed with 10% Na2S2O3, sat. NaHCO3 and sat. NaCl. Drying over MgSO4 and evaporation gives 17 g of a residue which is triturated with hexane and filtered over a 5 cm Silicagel pad. The filtrate is evaporated under reduced pressure and dried under high vacuum giving 7.1 g of 7c as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:11][CH2:12]O)[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CC=CC=1.[I:39]I.Cl>ClCCl>[I:39][CH2:12][CH2:11][CH:2]([CH3:1])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCC1=CC=CC=C1)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
After 2 h stirring at 0° C. the reaction mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
is poured on ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with 10% Na2S2O3, sat. NaHCO3 and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4 and evaporation

Outcomes

Product
Name
Type
product
Smiles
ICCC(CCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 210.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.